In Silico Comparison: Lipophilicity and Polar Surface Area vs. Non-Oxidized 2H,3H,4H-pyrido[4,3-b][1,4]thiazine
The presence of the 3-oxo group in 2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one confers distinct physicochemical properties compared to its non-oxidized analog (e.g., 2H,3H,4H-pyrido[4,3-b][1,4]thiazine, CAS 162653-08-9). This is a critical differentiator for procurement, as it dictates the compound's behavior in biological assays .
| Evidence Dimension | Lipophilicity (computed LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 1.1258; TPSA = 41.99 Ų |
| Comparator Or Baseline | 2H,3H,4H-pyrido[4,3-b][1,4]thiazine (CAS 162653-08-9) |
| Quantified Difference | Not directly quantified for the comparator; inferred difference based on structural modification. The carbonyl group increases polarity and decreases lipophilicity relative to the non-oxidized thiazine. |
| Conditions | In silico calculation using standard software tools. |
Why This Matters
These computed parameters inform lead optimization; the lower LogP and higher TPSA of 18504-86-4 predict superior aqueous solubility and potentially different membrane permeability compared to its more lipophilic analog.
